molecular formula C19H26N8O B5670149 4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine

4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B5670149
M. Wt: 382.5 g/mol
InChI Key: PDCVUDZFFIZJNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related structures involves multi-step chemical reactions. For instance, Bayomi et al. (1999) described the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which bear structural resemblance, incorporating morpholine and piperidine moieties. This synthesis pathway could provide insights into the preparation of the target compound by showing how to incorporate similar functional groups (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Molecular Structure Analysis

The molecular structure analysis of related compounds, such as those studied by Nguyen Dinh Thanh et al. (2023), who synthesized D-glucose-conjugated 4H-pyrano[2,3-d]pyrimidine−1H-1,2,3-triazole hybrid compounds with piperidine and morpholine rings, highlights the complexity and the potential interactions these structures can have. The crystallographic evaluation provides insight into how similar compounds interact at the molecular level, which is essential for understanding the behavior and potential reactivity of the target compound (Nguyen Dinh Thanh et al., 2023).

Chemical Reactions and Properties

The compound's chemical reactions can be diverse, given its complex structure. For example, Pocar et al. (1998) explored the pyrolysis of similar compounds, which led to the formation of morpholinopyrroles, indicating that the compound could undergo interesting transformations under specific conditions. This type of reaction can shed light on the reactivity and stability of the target compound under various chemical conditions (Pocar, Trimarco, & Bombieri, 1998).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, provide essential insights into how the compound can be handled, stored, and used in further reactions. Studies on polymorphs of related compounds have shown different crystalline structures and solubility profiles, indicating that slight changes in the molecular structure can significantly affect these properties (Bowes, Glidewell, Low, Melguizo, & Quesada, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding how the compound can be utilized in synthesis and other chemical processes. The reactions of similar compounds with nucleophiles and their mechanisms of formation, as researched by Lee and Kim (1993), provide valuable information on the chemical behavior and potential applications of the target compound (Lee & Kim, 1993).

properties

IUPAC Name

4-[[4-methyl-5-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O/c1-25-16(12-26-8-10-28-11-9-26)23-24-18(25)14-3-6-27(7-4-14)19-15-2-5-20-17(15)21-13-22-19/h2,5,13-14H,3-4,6-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCVUDZFFIZJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3C=CN4)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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